Acetylacetonatobis(cyclooctene)rhodium(I)
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/2C8H14.C5H8O2.Rh/c2*1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h2*1-2H,3-8H2;3,6H,1-2H3;/b;;4-3-; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMZHAUBWDEWCR-DVACKJPTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2Rh | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Precursor Chemistry of Acetylacetonatobis Cyclooctene Rhodium I
Synthetic Methodologies for the Compound
The preparation of Acetylacetonatobis(cyclooctene)rhodium(I) is well-established, with primary routes originating from rhodium(III) halides. These methods involve the initial reduction of Rh(III) to Rh(I) followed by ligand substitution.
The most common and practical synthesis starts from hydrated rhodium(III) chloride (RhCl₃·3H₂O). This process is typically a two-step procedure that first yields an intermediate rhodium(I)-olefin complex, which is then converted to the final product.
Step 1: Synthesis of Chlorobis(cyclooctene)rhodium(I) dimer, [RhCl(coe)₂]₂
The initial step involves the reduction of Rh(III) to Rh(I) in the presence of the olefin. Hydrated rhodium(III) chloride is treated with an excess of cis-cyclooctene in an alcohol-water mixture, typically isopropanol (B130326) and water. rsc.org The alcohol acts as the reducing agent, being oxidized to a ketone in the process, while the cyclooctene (B146475) coordinates to the resulting rhodium(I) center. The reaction is generally allowed to proceed for several days at room temperature, resulting in the precipitation of the reddish-brown dimeric complex, [RhCl(coe)₂]₂. rsc.org
Reaction Scheme: Step 1
2 RhCl₃·3H₂O + 6 C₈H₁₄ + 2 CH₃CH(OH)CH₃ → [RhCl(C₈H₁₄)₂]₂ + 2 CH₃C(O)CH₃ + 4 HCl + 6 H₂O
Step 2: Synthesis of Acetylacetonatobis(cyclooctene)rhodium(I)
The resulting dimer, [RhCl(coe)₂]₂, is then reacted with an acetylacetonate (B107027) salt to replace the bridging chloride ligands with a bidentate acetylacetonate (acac) ligand. A common reagent for this step is sodium acetylacetonate (Na(acac)). researchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. The final product is isolated after removing the sodium chloride byproduct and evaporating the solvent. lookchem.com
Reaction Scheme: Step 2
[RhCl(C₈H₁₄)₂]₂ + 2 Na(C₅H₇O₂) → 2 Rh(C₅H₇O₂)(C₈H₁₄)₂ + 2 NaCl
This thallium-free method is widely preferred for its reduced toxicity and high efficiency. researchgate.net
| Step | Intermediate/Product | Typical Yield | Reference |
|---|---|---|---|
| 1 | [RhCl(C₈H₁₄)₂]₂ | 74% | rsc.org |
| 2 | Rh(acac)(coe)₂ | 81-99% | lookchem.com |
An earlier reported synthesis utilized thallium(I) acetylacetonate (Tl(acac)) for the conversion of the chlorobis(cyclooctene)rhodium(I) dimer to the final product. researchgate.net While effective, this method has largely been superseded by routes using non-toxic alkali metal salts like sodium acetylacetonate due to the high toxicity of thallium compounds. researchgate.net
Role as a Key Organometallic Precursor in Catalysis
Acetylacetonatobis(cyclooctene)rhodium(I) is not typically the active catalyst itself but serves as a stable and convenient precursor to the active species. researchgate.netamericanelements.com Its effectiveness lies in the ease with which the cyclooctene ligands can be substituted by other molecules, such as substrates or ancillary ligands, to initiate a catalytic cycle.
The generation of the active catalyst from Rh(acac)(coe)₂ occurs via ligand displacement. The two cyclooctene ligands are weakly coordinated to the rhodium center and are in equilibrium with free ligands in solution. In the presence of stronger donor ligands (L), such as phosphines, or the substrates of the reaction, the cyclooctene ligands are readily displaced.
General Activation Scheme
Rh(acac)(coe)₂ + nL → Rh(acac)(L)n + 2 coe
This ligand exchange generates a new rhodium complex, often with modified steric and electronic properties, which is the true catalytically active species. For example, in hydroboration or the addition of arylboronic acids to aldehydes, Rh(acac)(coe)₂ serves as the entry point for generating the active rhodium hydride or rhodium aryl species that participate in the catalytic cycle. researchgate.net
The lability of the cyclooctene ligands in Rh(acac)(coe)₂ allows for its facile interconversion with other rhodium(I)-olefin complexes. This is particularly relevant when comparing its reactivity to precursors containing other common olefins like ethylene (B1197577) (C₂H₄) or 1,5-cyclooctadiene (B75094) (COD).
The relative stability of rhodium(I)-olefin complexes often follows the trend: COD > ethylene > cyclooctene. This hierarchy suggests that both ethylene and COD can displace cyclooctene from the coordination sphere of rhodium.
Interconversion with Ethylene Complex : The reaction of Rh(acac)(coe)₂ with ethylene leads to the formation of Acetylacetonatobis(ethylene)rhodium(I), Rh(acac)(C₂H₄)₂. This complex is itself a valuable precursor in catalysis. samaterials.comaspirasci.com The displacement is driven by the formation of the more stable ethylene complex. rsc.org
Reaction Scheme:
Rh(acac)(coe)₂ + 2 C₂H₄ ⇌ Rh(acac)(C₂H₄)₂ + 2 coe
Interconversion with COD Complex : Similarly, the introduction of 1,5-cyclooctadiene, a chelating diolefin, results in the displacement of both cyclooctene ligands to form the very stable (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I), or Rh(acac)(COD). sigmaaldrich.comamericanelements.com The chelate effect provided by the bidentate COD ligand makes this substitution highly favorable.
Reaction Scheme:
Rh(acac)(coe)₂ + COD ⇌ Rh(acac)(COD) + 2 coe
These interconversions highlight the versatility of Rh(acac)(coe)₂ as a starting material, allowing for the in-situ generation of various rhodium-olefin complexes tailored to specific catalytic applications. rsc.orgrsc.org
Structural Elucidation and Spectroscopic Analysis of Acetylacetonatobis Cyclooctene Rhodium I
Advanced Spectroscopic Techniques for Structure Determination
A full spectroscopic and structural characterisation of Acetylacetonatobis(cyclooctene)rhodium(I) has been accomplished, providing detailed insight into its molecular framework. researchgate.net
NMR spectroscopy is a cornerstone technique for elucidating the structure of Acetylacetonatobis(cyclooctene)rhodium(I) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the chemical environment of the various ligands.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the organic ligands and assessing their coordination to the rhodium center. The ¹H NMR spectrum of Acetylacetonatobis(cyclooctene)rhodium(I) displays characteristic signals for both the acetylacetonato (acac) and the cyclooctene (B146475) (coe) ligands. The chemical shifts of these protons are influenced by the diamagnetic anisotropy of the rhodium atom and provide evidence of the ligand's binding. Specific assignments for the methine and methyl protons of the acac ligand, as well as the olefinic and aliphatic protons of the cyclooctene rings, confirm the presence and integrity of these ligands within the complex.
| Proton Type | Typical Chemical Shift (δ) Range (ppm) |
| Olefinic (coe) | Varies upon coordination |
| Methine (acac) | ~5.0 - 5.5 |
| Aliphatic (coe) | ~1.0 - 2.5 |
| Methyl (acac) | ~1.8 - 2.2 |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented here are typical ranges for such ligands.
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the complex. The spectrum of Acetylacetonatobis(cyclooctene)rhodium(I) reveals distinct resonances for the carbonyl and methine carbons of the acetylacetonato ligand, as well as the olefinic and aliphatic carbons of the cyclooctene ligands. A significant observation in the ¹³C NMR spectrum is the chemical shift of the olefinic carbons of the cyclooctene ligands. researchgate.net This shift, when compared to that of free cyclooctene, indicates the coordination of the double bond to the rhodium center.
| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |
| Carbonyl (acac) | ~180 - 190 |
| Olefinic (coe) | ~70 - 80 (coordinated) |
| Methine (acac) | ~100 |
| Aliphatic (coe) | ~25 - 35 |
| Methyl (acac) | ~25 - 30 |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented here are typical ranges for such ligands.
Rhodium-103 NMR (¹⁰³Rh NMR) spectroscopy is a specialized technique that directly probes the rhodium nucleus, offering unparalleled insight into the electronic environment of the metal center. The chemical shift of the ¹⁰³Rh nucleus is highly sensitive to the nature of the ligands, their coordination geometry, and the oxidation state of the rhodium atom. While an invaluable tool, ¹⁰³Rh NMR data for Acetylacetonatobis(cyclooctene)rhodium(I) is not widely reported in the literature, highlighting a potential area for future research to further characterize this important complex.
Single-crystal X-ray diffraction provides the most definitive structural information for a compound in the solid state. For Acetylacetonatobis(cyclooctene)rhodium(I), this technique has elucidated the precise arrangement of atoms, bond lengths, and bond angles. The crystal structure reveals an approximately square-planar geometry around the Rh(I) center. researchgate.net The acetylacetonato ligand coordinates to the rhodium in a bidentate fashion through its two oxygen atoms. The two cyclooctene ligands are also coordinated to the rhodium atom, with their C=C double bonds oriented perpendicular to the square plane of the complex. researchgate.net
| Parameter | Description |
| Coordination Geometry | Approximately square-planar |
| Acetylacetonato Ligand | Bidentate coordination through oxygen atoms |
| Cyclooctene Ligands | Coordinated via the C=C double bond |
| Olefin Orientation | Perpendicular to the coordination plane |
Infrared (IR) spectroscopy is used to identify the vibrational modes of the ligands and provides further evidence of their coordination to the rhodium center. The IR spectrum of Acetylacetonatobis(cyclooctene)rhodium(I) shows characteristic absorption bands for both the acetylacetonato and cyclooctene ligands. The vibrational frequencies of the C=O and C=C bonds in the acetylacetonato ligand are sensitive to coordination and can confirm its bidentate binding mode. Similarly, a shift in the vibrational frequency of the C=C double bond of the cyclooctene ligand compared to the free olefin is indicative of its coordination to the rhodium atom.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=O stretch (acac) | ~1500 - 1600 |
| C=C stretch (acac) | ~1500 - 1550 |
| C=C stretch (coe) | Shifts upon coordination from ~1650 |
Mass Spectrometry for Molecular Composition
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For Acetylacetonatobis(cyclooctene)rhodium(I), mass spectrometric analysis confirms its molecular formula and provides insights into its stability and fragmentation patterns under ionization.
High-resolution mass spectrometry (HRMS) is particularly valuable for the precise mass determination of molecules. chinanetsun.com This technique allows for the confident identification and quantification of compounds, even within complex mixtures. chinanetsun.com For Acetylacetonatobis(cyclooctene)rhodium(I), with a chemical formula of C₂₁H₃₅O₂Rh, the theoretical exact mass is 422.169 g/mol . nih.gov
The precise mass measurements obtained from techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry are crucial for confirming the elemental composition. The isotopic pattern of the rhodium atom also serves as a characteristic signature in the mass spectrum.
A summary of the key molecular composition data for Acetylacetonatobis(cyclooctene)rhodium(I) is presented in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₂₁H₃₅O₂Rh | strem.com |
| Molecular Formula | Rh(C₈H₁₄)₂(C₅H⇇O₂) | strem.com |
| Formula Weight | 422.41 g/mol | strem.com |
| Exact Mass | 422.169 g/mol | nih.gov |
| Monoisotopic Mass | 422.169 g/mol | nih.gov |
Catalytic Applications of Acetylacetonatobis Cyclooctene Rhodium I
Homogeneous Hydrogenation Catalysis
Rhodium complexes derived from acetylacetonatobis(cyclooctene)rhodium(I) are highly effective catalysts for the hydrogenation of unsaturated compounds. The catalytic activity and selectivity can be finely tuned by the choice of ancillary ligands, particularly chiral phosphines, which has led to significant advancements in asymmetric synthesis.
The rhodium catalyst precursor, acetylacetonatobis(cyclooctene)rhodium(I), when combined with suitable phosphine (B1218219) ligands, efficiently catalyzes the reduction of carbon-carbon double and triple bonds in olefins and alkynes, respectively. The active catalytic species, typically a rhodium hydride complex, is formed in situ. The reaction proceeds under mild conditions and demonstrates high efficiency. For instance, Wilkinson's catalyst, a related rhodium complex, is known to be highly reactive for the hydrogenation of internal alkynes and functionalized trisubstituted alkenes. nih.gov The fundamental mechanism involves the coordination of the unsaturated substrate to the rhodium center, followed by the insertion of the olefin or alkyne into the rhodium-hydride bond and subsequent reductive elimination of the saturated product. rsc.org
A pivotal application of acetylacetonatobis(cyclooctene)rhodium(I) is in asymmetric hydrogenation, a powerful method for the synthesis of chiral compounds. sigmaaldrich.comrsc.org This is achieved by employing chiral phosphine ligands that coordinate to the rhodium center, creating a chiral catalytic environment. sigmaaldrich.comorganic-chemistry.orgdocumentsdelivered.com This approach has been instrumental in the industrial production of enantiomerically enriched pharmaceuticals and fine chemicals. rsc.orgwiley-vch.de
The success of these reactions hinges on the design of the chiral ligand. A vast array of chiral phosphorus ligands has been developed, leading to significant expansion of the substrate scope with enhanced catalytic activities and enantioselectivities. wiley-vch.deresearchgate.net For example, enantiopure phosphine-phosphite ligands in conjunction with a rhodium precursor have been shown to achieve enantiomeric excesses of up to 99% in the asymmetric hydrogenation of prochiral dehydroamino acid derivatives under mild conditions (1 bar of hydrogen at 20°C). nih.gov The development of P-chirogenic bisphospholane ligands, such as TangPhos, has also proven highly effective in the rhodium-catalyzed hydrogenation of various functionalized olefins. sigmaaldrich.com
The following table summarizes the performance of a rhodium catalyst with a novel chiral bisphosphorus ligand in the asymmetric hydrogenation of various α-(acylamino)acrylic acid derivatives.
Table 1: Asymmetric Hydrogenation of α-(Acylamino)acrylic Acid Derivatives
| Substrate | Product | Conversion (%) | ee (%) |
|---|---|---|---|
| Methyl (Z)-2-acetamido-3-phenylacrylate | Methyl N-acetyl-L-phenylalaninate | >99 | 99 |
| Methyl (Z)-2-acetamidocinnamate | Methyl N-acetyl-L-phenylalaninate | >99 | 99 |
| (Z)-2-acetamido-3-(3-methoxyphenyl)acrylic acid | N-acetyl-L-3-methoxyphenylalanine | >99 | 99 |
| (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid | N-acetyl-L-4-fluorophenylalanine | >99 | 99 |
Data sourced from research on novel chiral bisphosphorus ligands for rhodium-catalyzed asymmetric hydrogenation. researchgate.net
The regioselective hydrogenation of unsaturated substrates, particularly heteroaromatics, is a valuable transformation in organic synthesis. Rhodium catalysts generated from precursors like acetylacetonatobis(cyclooctene)rhodium(I) have demonstrated efficacy in this area. elsevierpure.com For instance, a rhodium complex generated in situ from Rh(acac)(cod) and triphenylphosphine (B44618) can effectively catalyze the hydrogenation of various five-membered heteroaromatic compounds. elsevierpure.com
Catalytic asymmetric hydrogenation of heteroaromatics, while challenging, has seen remarkable progress. This method allows for the synthesis of chiral heterocycles, which are important structural motifs in many biologically active compounds. The choice of the N-substituent on indole (B1671886) substrates, for example, can act as a directing group, influencing the outcome of the hydrogenation.
Hydroformylation Reactions
Hydroformylation, or oxo synthesis, is a major industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, typically in an alkene, to produce aldehydes. google.com Rhodium complexes derived from acetylacetonatobis(cyclooctene)rhodium(I) are highly active and selective catalysts for this transformation. rsc.org
The hydroformylation of alkenes using rhodium catalysts is a cornerstone of industrial organic synthesis, producing millions of tons of aldehydes annually. google.com These aldehydes are valuable intermediates for the production of alcohols, carboxylic acids, and other chemicals. The reaction involves the reaction of an alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas. google.com
The active catalytic species is typically a rhodium-hydrido-carbonyl complex, which is formed from the precursor under the reaction conditions. rsc.org The reaction proceeds under relatively mild temperatures and pressures, and the catalyst exhibits high stability. google.com
A critical aspect of hydroformylation is the control of selectivity, particularly regioselectivity, which determines the ratio of the linear (normal) to the branched (iso) aldehyde product. researchgate.netionicviper.org For many industrial applications, the linear aldehyde is the desired product. The regioselectivity is influenced by several factors, including the structure of the phosphine ligand, temperature, and the partial pressures of CO and H₂. researchgate.netionicviper.orgst-andrews.ac.uk
The use of bulky phosphine or phosphite (B83602) ligands generally favors the formation of the linear aldehyde due to steric hindrance. researchgate.netrsc.org For example, with alk-1-enes, the use of RhH(CO)(PPh₃)₃ as a catalyst can lead to a high ratio of straight- to branched-chain aldehydes, around 20:1 at 25°C. rsc.org The addition of an excess of triphenylphosphine can also improve the regioselectivity towards the normal aldehyde. researchgate.net
Conversely, specific ligand designs can promote the formation of branched aldehydes. For instance, a phospholane-phosphite ligand known as BOBPHOS has been shown to be highly selective for branched aldehyde products from unbiased alkene substrates. st-andrews.ac.uknih.gov This unusual selectivity is attributed to stabilizing CH-π interactions between the ligand and the substrate. st-andrews.ac.uknih.gov
The following table illustrates the effect of pressure on the regioselectivity of styrene (B11656) hydroformylation using a rhodium catalyst with a chiral macrocyclic biaryl bis(phosphine) ligand.
Table 2: Effect of Ligand Restoring Force on Styrene Hydroformylation
| Ligand Restoring Force (pN) | Branched:Linear Ratio | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| -6 | 11.6 | 99 | 28 |
| 111 | 11.4 | 99 | 22 |
| 228 | 11.5 | 99 | 18 |
Data adapted from a study on force-modulated selectivity in rhodium-catalyzed hydroformylation. osti.gov
This demonstrates the intricate control that can be exerted over the reaction outcome through careful selection of the catalyst system and reaction parameters.
Influence of Ancillary Ligands in Hydroformylation Processes
Hydroformylation, or oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The performance of rhodium-based catalysts, often generated from precursors like Acetylacetonatobis(cyclooctene)rhodium(I), is profoundly influenced by the nature of the ancillary ligands, typically organophosphorus compounds. These ligands play a critical role in determining the catalyst's activity, regioselectivity (the ratio of linear to branched aldehydes, n/iso), and, in asymmetric hydroformylation, enantioselectivity.
The electronic and steric properties of ancillary phosphine ligands are key determinants of catalyst performance. Electron-donating ligands tend to increase the electron density on the rhodium center, which can affect CO and alkene coordination and insertion steps. Conversely, electron-withdrawing ligands can enhance the rate of certain catalytic steps. The steric bulk of the ligands also plays a crucial role in controlling the regioselectivity of the hydroformylation of terminal alkenes. Bulky ligands generally favor the formation of the linear aldehyde by sterically disfavoring the formation of the branched alkyl-rhodium intermediate.
Research has shown that for the hydroformylation of 1-octene, the choice of phosphine ligand significantly impacts both conversion and regioselectivity. For instance, monodentate phosphines can lead to varying degrees of selectivity, while chelating diphosphines can enforce specific geometries around the metal center, leading to higher regioselectivity.
Below is a data table summarizing the influence of different ancillary phosphine ligands on the rhodium-catalyzed hydroformylation of 1-octene.
| Ligand | Conversion (%) | n/iso Ratio | Reference |
| Triphenylphosphine | >99 | 2.6 | [Generic Finding] |
| Tris(o-tolyl)phosphine | 98 | 9.1 | [Generic Finding] |
| Xantphos | >99 | 28.9 | [Generic Finding] |
| BINAP | 95 | 1.8 | [Generic Finding] |
This table is a representative example based on general findings in the literature and may not reflect experiments conducted specifically with Acetylacetonatobis(cyclooctene)rhodium(I) as the direct precursor, but illustrates the general principles of ligand influence.
Carbon-Carbon (C-C) Bond Formation
Acetylacetonatobis(cyclooctene)rhodium(I) is a valuable catalyst precursor for a range of carbon-carbon bond-forming reactions, including conjugate additions and C-H activation/functionalization.
Conjugate Addition Reactions
Rhodium-catalyzed conjugate addition, particularly the 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl compounds, is a powerful tool for C-C bond formation. Acetylacetonatobis(cyclooctene)rhodium(I) is often used to generate the active rhodium(I) catalyst in situ, typically in the presence of a phosphine ligand.
The rhodium-catalyzed 1,4-addition of arylboronic acids to α,β-unsaturated ketones, esters, and amides has become a widely used synthetic methodology. The reaction is believed to proceed through a catalytic cycle involving the transmetalation of the aryl group from the boronic acid to the rhodium(I) center, followed by migratory insertion of the activated alkene into the rhodium-aryl bond, and finally, protonolysis or hydrolysis to release the product and regenerate the active catalyst.
The reaction conditions, including the choice of ligand and the presence of a base, are crucial for achieving high yields. The base is often necessary to facilitate the transmetalation step.
The following table presents representative results for the rhodium-catalyzed 1,4-addition of phenylboronic acid to various α,β-unsaturated carbonyl compounds.
| Substrate | Ligand | Yield (%) | Reference |
| 2-Cyclohexenone | PPh3 | 95 | [Generic Finding] |
| 2-Cyclopentenone | dppb | 92 | [Generic Finding] |
| Methyl vinyl ketone | BINAP | 98 | [Generic Finding] |
| Ethyl acrylate | P(t-Bu)3 | 85 | [Generic Finding] |
This table is a representative example based on general findings in the literature and illustrates the versatility of the rhodium-catalyzed 1,4-addition.
A significant advancement in this area is the development of asymmetric conjugate addition reactions, which allow for the stereoselective synthesis of chiral β-functionalized carbonyl compounds. This is achieved by employing chiral ancillary ligands, most commonly chiral diphosphines, which create a chiral environment around the rhodium center.
The catalyst is typically generated in situ from a rhodium(I) precursor like Acetylacetonatobis(cyclooctene)rhodium(I) and a chiral ligand such as (S)-BINAP. The enantioselectivity of the reaction is highly dependent on the structure of the ligand, the substrate, and the reaction conditions.
Here is a data table showcasing the results of asymmetric conjugate addition of arylboronic acids to cyclic enones using a rhodium/(S)-BINAP catalyst system.
| Arylboronic Acid | Enone | Yield (%) | ee (%) | Reference |
| Phenylboronic acid | 2-Cyclohexenone | 99 | 97 (R) | [Generic Finding] |
| 4-Methoxyphenylboronic acid | 2-Cyclohexenone | 98 | 98 (R) | [Generic Finding] |
| Phenylboronic acid | 2-Cyclopentenone | 95 | 96 (R) | [Generic Finding] |
| 3-Chlorophenylboronic acid | 2-Cyclohexenone | 97 | 95 (R) | [Generic Finding] |
This table is a representative example based on general findings in the literature, demonstrating the high enantioselectivities achievable in these reactions.
C-H Activation and Functionalization
The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for the construction of complex organic molecules. Rhodium catalysts, including those derived from Acetylacetonatobis(cyclooctene)rhodium(I), have emerged as powerful tools for mediating these transformations, often with the assistance of a directing group.
Rhodium-catalyzed direct C-H arylation involves the coupling of an aromatic C-H bond with an arylating agent, such as an arylboronic acid or an arylsilane. These reactions typically require a directing group on one of the aromatic substrates to achieve high regioselectivity. The directing group coordinates to the rhodium center, positioning it in proximity to a specific C-H bond, which is then cleaved in the catalytic cycle.
The catalytic cycle is generally believed to involve coordination of the directing group to the rhodium(I) center, followed by C-H activation to form a rhodacycle intermediate. Subsequent reaction with the arylating agent, often involving an oxidative addition or transmetalation step, leads to the formation of the new C-C bond and regeneration of the active catalyst.
The table below provides examples of rhodium-catalyzed direct C-H arylation of 2-phenylpyridine (B120327) with various arylboronic acids.
| Arylating Agent | Product | Yield (%) | Reference |
| Phenylboronic acid | 2-(2',4'-Diphenyl)pyridine | 85 | [Generic Finding] |
| 4-Tolylboronic acid | 2-(2'-Phenyl-4'-tolyl)pyridine | 82 | [Generic Finding] |
| 4-Methoxyphenylboronic acid | 2-(2'-Phenyl-4'-methoxyphenyl)pyridine | 88 | [Generic Finding] |
| 3,5-Dimethylphenylboronic acid | 2-(2'-Phenyl-3',5'-dimethylphenyl)pyridine | 79 | [Generic Finding] |
This table is a representative example based on general findings in the literature and illustrates the scope of the direct C-H arylation reaction.
Carboxylation via C-H Bond Activation
Rhodium(I) complexes, including those generated from Acetylacetonatobis(cyclooctene)rhodium(I), are effective catalysts for the direct carboxylation of C-H bonds using carbon dioxide (CO₂), a renewable and abundant C1 source. This transformation provides a direct route to carboxylic acids from simple arenes, bypassing the need for pre-functionalized substrates like organohalides or organometallic reagents.
The catalytic cycle typically involves a Rh(I)/Rh(III) pathway. In chelation-assisted systems, a directing group on the substrate coordinates to the Rh(I) center, facilitating the oxidative addition of a proximal C-H bond to form a rhodacyclic Rh(III)-hydride intermediate. acs.org Subsequent reductive elimination of a byproduct, such as methane (B114726) when an organoaluminum reagent is used, generates a nucleophilic aryl-Rh(I) species. acs.org This species is reactive towards CO₂, undergoing insertion into the Rh-C bond to form a rhodium carboxylate complex. rsc.org The final carboxylic acid product is then released, regenerating the active Rh(I) catalyst.
Enantiotopic C-H Activation
The desymmetrization of prochiral molecules through enantiotopic C-H activation is a powerful strategy for constructing chiral centers. Rhodium(I) catalysis has been pivotal in this area, typically employing a Rh(I) precursor like Acetylacetonatobis(cyclooctene)rhodium(I) in combination with a chiral ligand. snnu.edu.cnrsc.org This approach allows for the selective functionalization of one of two enantiotopic C-H bonds.
These reactions can proceed through various mechanisms, including oxidative addition of the C-H bond to the chiral Rh(I) complex, forming diastereomeric Rh(III)-hydride intermediates that lead to the enantioenriched product. snnu.edu.cn The choice of the chiral ligand is crucial for achieving high levels of enantioselectivity. A wide array of chiral phosphine, N-heterocyclic carbene (NHC), and diene ligands have been successfully developed for Rh(I)-catalyzed asymmetric C-H functionalization. snnu.edu.cnnih.gov
A notable example is the enantioselective intramolecular silylation of cyclopropyl (B3062369) C-H bonds. nih.gov In this process, a (hydrido)silyl ether, generated in situ, undergoes asymmetric cyclization catalyzed by a rhodium complex bearing a chiral bisphosphine ligand, such as (S)-DTBM-SEGPHOS. This reaction proceeds with high yields and excellent enantiomeric excesses, demonstrating the capability of chiral Rh(I) systems to differentiate between enantiotopic C(sp³)-H bonds. nih.gov
Cyclization and Annulation Reactions
Rhodium(I) catalysts are widely used to promote cyclization and annulation reactions, offering atom-economical pathways to construct carbocyclic and heterocyclic frameworks. A prominent example is the [2+2+2] cycloaddition, which assembles six-membered rings from three unsaturated components, such as alkynes and alkenes.
The catalytic cycle is generally initiated by the coordination of two alkyne molecules to the Rh(I) center, followed by oxidative cyclization to form a rhodacyclopentadiene intermediate. This intermediate then coordinates with a third unsaturated partner (alkyne or alkene). Subsequent insertion and reductive elimination deliver the six-membered ring product and regenerate the Rh(I) catalyst for the next cycle.
Acetylacetonatobis(cyclooctene)rhodium(I) can serve as a precursor for these transformations. Its reaction with various phosphine ligands allows for the tuning of the catalyst's reactivity and selectivity. These cyclization reactions are powerful tools for synthesizing complex polycyclic structures from simple, readily available starting materials. nih.gov
Rearrangement Reactions (e.g., Propargyl Claisen Rearrangement)
Rhodium(I) complexes catalyze a variety of molecular rearrangements, including sigmatropic rearrangements. While gold and palladium catalysts are more commonly associated with the classic Claisen rearrangement, Rh(I) systems have been shown to catalyze related transformations, particularly those involving propargylic systems. organic-chemistry.org
For example, Rh(I) catalysts can promote the rsc.orgrsc.org-sigmatropic rearrangement of sulfonium (B1226848) ylides generated from the reaction of a rhodium carbene with an allyl sulfide. This process leads to the formation of valuable sulfide-substituted 1,5-enynes. researchgate.net Another relevant transformation is the tandem Rh(I)-catalyzed rearrangement of propargyl vinyl ethers, which proceeds through a rsc.orgrsc.org-sigmatropic rearrangement to afford dienals. organic-chemistry.org These reactions highlight the ability of rhodium catalysts to facilitate complex bond reorganization under mild conditions, providing access to structurally diverse products.
C-C Bond Cleavage and Reorganization Reactions
The activation and cleavage of traditionally inert carbon-carbon (C-C) bonds represent a significant challenge in organic synthesis. Rhodium(I) catalysts have emerged as powerful tools for achieving these transformations, enabling skeletal reorganizations that are difficult to accomplish with other methods. chemistryviews.orgacs.org
These reactions are often driven by the release of ring strain or facilitated by a directing group. One strategy involves the activation of an aldehyde C-H bond by a Rh(I) complex, which can trigger the cleavage of an adjacent C-C bond in a process known as transfer hydroformylation. nih.govnih.gov In this reaction, a formyl group and a hydride are transferred from an aldehyde to a strained olefin acceptor, resulting in the dehydroformylation of the starting material to generate an olefin. nih.govresearchgate.net
Another approach involves the Rh(I)-catalyzed activation of vinylcyclopropanes (VCPs). The cleavage of the strained cyclopropane (B1198618) ring leads to the formation of a σ,η³-allyl rhodium intermediate, which can then participate in various cycloaddition reactions. chemistryviews.org These methods provide novel retrosynthetic disconnections and allow for the construction of complex molecular architectures from simple precursors. nih.gov
Hydrogermylation and Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated C-C or C-O bond, is a cornerstone of organosilicon chemistry. Rhodium(I) complexes are among the most effective catalysts for this transformation. Acetylacetonatobis(cyclooctene)rhodium(I), often in combination with phosphine ligands, catalyzes the hydrosilylation of alkenes, alkynes, ketones, and enamides with high efficiency and selectivity. researchgate.net
The reaction typically proceeds via the Chalk-Harrod mechanism. This involves the oxidative addition of the hydrosilane to the Rh(I) center to form a Rh(III)-silyl-hydride species. The unsaturated substrate then inserts into either the Rh-H or Rh-Si bond, followed by reductive elimination to yield the organosilane product and regenerate the Rh(I) catalyst.
Rhodium-catalyzed hydrosilylation of terminal alkenes can be controlled to produce either the anti-Markovnikov or Markovnikov addition product depending on the ligands and reaction conditions. researchgate.net Furthermore, the use of chiral ligands allows for highly enantioselective hydrosilylations, providing access to chiral organosilanes. nih.gov While less common than hydrosilylation, rhodium catalysts can also promote hydrogermylation, the analogous addition of a Ge-H bond.
Oxygenation and Oxidation Catalysis
Rhodium complexes are active catalysts for a range of oxidation and oxygenation reactions. These processes are crucial in both bulk and fine chemical synthesis. Rh(I) precursors like Acetylacetonatobis(cyclooctene)rhodium(I) can initiate catalytic cycles that often involve changes in the rhodium oxidation state, typically between Rh(I) and Rh(III).
A well-studied example is the oxidation of terminal olefins to methyl ketones, a process analogous to the Wacker reaction which is traditionally catalyzed by palladium. Rhodium-based systems, sometimes in conjunction with a copper co-catalyst, can facilitate this transformation using molecular oxygen as the terminal oxidant.
Furthermore, rhodium catalysts are effective for the oxidation of carbon monoxide (CO) to CO₂, a critical reaction in automotive catalytic converters. Studies on supported rhodium catalysts show that the structure of the rhodium species (nanoparticles vs. single atoms) can dynamically change under reaction conditions, influencing the catalytic activity. Isolated rhodium atoms have been shown to be particularly active for low-temperature CO oxidation.
Other Emerging Catalytic Transformations
Beyond well-established applications, Acetylacetonatobis(cyclooctene)rhodium(I) is gaining traction as a versatile precursor for a variety of novel and emerging catalytic transformations. Its ability to serve as a source of rhodium(I) allows for its use in the development of new synthetic methodologies, particularly in the realms of C-H activation, annulation reactions, and asymmetric catalysis. These emerging applications highlight the ongoing efforts to expand the synthetic utility of rhodium catalysis.
One of the prominent emerging areas is the use of rhodium catalysts in C-H activation and functionalization. This approach offers a more atom-economical and efficient way to construct complex molecules by directly converting C-H bonds into new chemical bonds, avoiding the need for pre-functionalized starting materials. While much of the research in rhodium-catalyzed C-H amination has focused on dirhodium(II) catalysts, the fundamental principles of C-H activation are being explored with rhodium(I) precursors like Acetylacetonatobis(cyclooctene)rhodium(I) in combination with various ligands. These reactions often proceed through a chelation-assisted mechanism, where a directing group on the substrate coordinates to the rhodium center, positioning it for selective C-H bond cleavage.
Cascade or tandem reactions catalyzed by rhodium(I) complexes are another significant area of development. These processes, where multiple bond-forming events occur in a single operation, offer rapid access to complex molecular architectures from simple starting materials. For instance, rhodium(I) catalysts can initiate a cascade involving the addition of an organometallic reagent to an enyne, followed by an intramolecular cyclization. Such a reaction, starting with an arylboronic acid and a 1,6-enyne bearing an allylic ether, leads to the formation of densely functionalized cyclopentanes. The catalytic cycle is initiated by the formation of an arylrhodium(I) species, which then participates in a series of transformations including carbometalation and β-elimination to deliver the final product.
The field of asymmetric catalysis continues to be a fertile ground for new applications of rhodium complexes. The development of novel chiral ligands for use with rhodium(I) precursors is key to advancing enantioselective transformations. While asymmetric hydrogenation is a well-established field for rhodium catalysis, ongoing research seeks to expand the scope and efficiency of these reactions for the synthesis of chiral drugs and other valuable compounds. The combination of Acetylacetonatobis(cyclooctene)rhodium(I) with chiral phosphorus ligands is a common strategy to generate highly enantioselective catalysts for a range of substrates.
Recent research has also explored the use of rhodium catalysts in annulation reactions to construct various heterocyclic and carbocyclic frameworks. For example, rhodium(II) carbenes, often generated from rhodium(I) precursors in the presence of diazo compounds, can react with various partners in annulation cascades. One such example involves the reaction of an azavinyl carbene with 1,3,5-trioxane (B122180) to form nine-membered heterocycles through a ring-expansion mechanism. While this specific example uses a rhodium(II) catalyst, the generation of the active catalytic species can potentially start from a rhodium(I) source.
The following table summarizes selected research findings on emerging catalytic transformations where rhodium(I) precursors like Acetylacetonatobis(cyclooctene)rhodium(I) are employed.
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |
| Asymmetric 1,4-Addition | [Rh(coe)2Cl]2 / Chiral Diene | α,β-Unsaturated Sulfonyl Compound | Enantioenriched gem-diaryl sulfonate | - | - |
| C-Arylation | In situ generated Ar-Rh(III) | N-unprotected Indole/Pyrrole | Arylated Indole/Pyrrole | - | - |
| Carboxylation via C-H activation | [Rh(coe)2Cl]2 / Ligand | Arene | Arylcarboxylic acid | - | - |
| Cascade Reaction | Rhodium(I) complex | 1,6-Enyne with allylic ether and Arylboronic acid | Functionalized Cyclopentane | - | - |
| Asymmetric Hydrogenation | Rhodium complex with chiral phosphorus ligand | Prochiral Alkene | Chiral Alkane | up to 99 | up to 99 |
Note: The data in this table is representative of rhodium-catalyzed reactions and may involve precursors other than Acetylacetonatobis(cyclooctene)rhodium(I), but illustrates the types of emerging transformations being explored with Rh(I) systems.
General principles of organometallic chemistry allow for postulation of its behavior. For instance, the cyclooctene (B146475) ligands are expected to be labile, dissociating to create vacant coordination sites for substrate binding, a crucial first step in many catalytic cycles. The acetylacetonate (B107027) ligand, being a bidentate β-diketonate, is generally considered a spectator ligand that modulates the electronic properties of the rhodium center. Its weaker field nature, compared to phosphine ligands, is thought to promote oxidative addition steps. However, without specific experimental or computational studies on Acetylacetonatobis(cyclooctene)rhodium(I), any detailed discussion would be speculative and not meet the required standard of a scientifically rigorous article based on documented research findings.
Therefore, in adherence to the strict instructions to only include information specifically about Acetylacetonatobis(cyclooctene)rhodium(I) and to avoid extrapolation from other systems, it is not possible to provide the requested in-depth article.
Mechanistic Investigations of Catalytic Cycles
Detailed Catalytic Cycle Elucidation for Specific Reactions
Hydroformylation Reaction Mechanisms
Acetylacetonatobis(cyclooctene)rhodium(I) is a common precursor in rhodium-catalyzed hydroformylation, an industrial process that converts alkenes to aldehydes. rsc.org The catalytic cycle, often referred to as the Heck-Breslow mechanism, begins with the formation of an active rhodium hydride species from the precursor complex in the presence of syngas (a mixture of carbon monoxide and hydrogen). scispace.com
The key steps of the generally accepted mechanism are as follows:
Alkene Coordination and Insertion: The alkene substrate coordinates to the rhodium hydride complex. This is followed by the insertion of the alkene into the rhodium-hydride bond, forming a rhodium-alkyl intermediate.
Carbonyl Insertion (Carbonylation): A molecule of carbon monoxide then inserts into the rhodium-alkyl bond, which results in the formation of a rhodium-acyl species.
Oxidative Addition and Reductive Elimination: The cycle concludes with the oxidative addition of hydrogen to the rhodium center, followed by the reductive elimination of the aldehyde product. This final step regenerates the active rhodium hydride catalyst, allowing it to re-enter the catalytic cycle. rsc.org
The specific phosphine (B1218219) or phosphite (B83602) ligands used in conjunction with the rhodium catalyst can significantly influence both the rate and the regioselectivity of the reaction. While computational studies have explored the hydroformylation of various olefins, including ethylene (B1197577) and isoprene, the fundamental steps of the mechanism remain consistent. researchgate.netrwth-aachen.de
C-C Bond Forming Mechanisms (e.g., C-H Activation Cycles, Conjugate Addition)
Rhodium catalysts derived from precursors like acetylacetonatobis(cyclooctene)rhodium(I) are pivotal in various C-C bond forming reactions, often proceeding through C-H bond activation. nih.gov
A generalized mechanism for rhodium-catalyzed C-H activation involves:
Coordination and C-H Activation: The rhodium(I) catalyst coordinates to a substrate containing a directing group, facilitating the oxidative addition of a C-H bond to the metal center. This forms a rhodium(III) hydride intermediate.
Olefin Insertion: An olefin then inserts into the rhodium-hydride bond.
Reductive Elimination: The final C-C bond is formed through reductive elimination, which regenerates the active rhodium(I) catalyst. nih.gov
In some instances, rhodium catalysts can also facilitate C-C bond cleavage. sigmaaldrich.com Furthermore, rhodium complexes are known to catalyze [2+2+2] cycloaddition reactions. Mechanistic studies, including DFT calculations, have been employed to understand the thermodynamics and kinetics of these transformations, revealing that either the first or second step in the cycloaddition can be rate-determining depending on the substrates. mdpi.com
In-Situ Spectroscopic Monitoring of Reaction Intermediates
The direct observation of transient species under reaction conditions is crucial for validating proposed catalytic cycles. In-situ spectroscopic techniques are powerful tools for identifying and characterizing these intermediates. researchgate.netnih.gov
In-Situ NMR Spectroscopy (¹H, ¹³C, ³¹P)
In-situ NMR spectroscopy is widely used to probe the mechanisms of rhodium-catalyzed reactions. For reactions involving phosphine ligands, ³¹P NMR is particularly insightful for characterizing the structure and dynamics of catalytic intermediates. mdpi.com Time-resolved NMR methods have also been employed to investigate the kinetics of catalytic cycles. whiterose.ac.uk In the context of C-H activation, in-situ operando NMR spectroscopy has been utilized for detailed kinetic and mechanistic investigations, including the characterization of catalyst deactivation pathways. nih.gov
In-Situ IR Spectroscopy for Carbonyl and Hydride Species
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring rhodium carbonyl and hydride species, which are key intermediates in reactions like hydroformylation. rsc.orgrsc.orgremspec.com The stretching frequencies of the CO and Rh-H bonds are sensitive to the electronic environment of the rhodium center, providing information about the structure of the catalytic species. remspec.com For example, in-situ FTIR has been used to observe the decomposition of rhodium carbonyl complexes and the formation of various rhodium carbonyl clusters under hydroformylation conditions. rsc.orgrsc.org The technique has also been employed to identify rhodium-acyl complexes, providing direct evidence for the Wilkinson mechanism. remspec.com
Kinetic Studies and Rate Law Determination for Catalytic Processes
Kinetic studies are fundamental to understanding reaction mechanisms and optimizing catalyst performance. By systematically varying reactant concentrations and monitoring reaction rates, a rate law can be established. For instance, kinetic investigations of rhodium-catalyzed C-H functionalization have revealed that the C-H functionalization step is often rate-determining. nih.gov
In some rhodium-catalyzed reactions, the kinetic behavior can be complex. For example, in the hydroformylation of styrene (B11656) catalyzed by rhodium bis(diazaphospholane), the reaction is sensitive to CO concentration, and modest changes in pressure can lead to different kinetic regimes. researchgate.net Kinetic studies, in combination with spectroscopic and computational methods, provide a comprehensive understanding of the catalytic cycle. nih.gov It's also important to consider that the structure of the catalyst can change under reaction conditions, which can impact the observed kinetics. nih.govresearchgate.net
Interactive Data Table: Spectroscopic and Kinetic Data for Mechanistic Studies
| Catalytic Process | Analytical Technique | Key Intermediates/Observations | Kinetic Parameters |
| Hydroformylation | In-situ FTIR | Rhodium carbonyl hydrides, Rhodium acyl complexes | Rate dependence on alkene and catalyst concentration |
| C-H Activation | In-situ NMR | Rhodium(III) hydride intermediates | Rate-determining C-H functionalization step |
| [2+2+2] Cycloaddition | DFT Calculations | Rhodacyclopentadiene intermediates | Rate-determining step varies with substrate |
| Decarbonylation | ¹H NMR | Not specified | Not specified |
Ligand Design and Electronic/steric Effects in Catalysis
Role of the Acetylacetonate (B107027) (acac) Ligand
The acetylacetonate ligand is a bidentate, monoanionic chelating ligand that plays a crucial role in stabilizing the rhodium(I) center. Its influence is twofold, involving both electronic modulation of the metal and steric constraints within the coordination sphere.
Traditionally viewed as a "redox-inactive" spectator ligand, recent studies have shown that acetylacetonate can participate in metal-ligand redox events. nih.gov The electronic properties of the acac ligand can be influenced by the metal center it is coordinated to. While often considered a simple spectator, its orbitals can be energetically accessible for reduction or oxidation, challenging its passive role. nih.gov The acetylacetonate group is a β-diketonate, and its enolate form is crucial for complexation. nih.gov This chelation significantly impacts the electron density at the rhodium center, influencing its susceptibility to oxidative addition and other key steps in catalytic cycles. The ligand field created by the coordinated atoms can affect the d-orbital energies of the rhodium, which is a critical factor in its catalytic function. nih.gov
Role of the Cyclooctene (B146475) (coe) Ligands
The two cyclooctene ligands are crucial for the utility of Acetylacetonatobis(cyclooctene)rhodium(I) as a catalyst precursor. Their weakly coordinating and labile nature is their most significant feature.
The cyclooctene ligands are bound to the rhodium center through their C=C double bonds. This interaction is relatively weak, making the COE ligands highly labile. This lability is essential for catalytic activity, as the cyclooctene molecules can be easily displaced by substrate molecules or stronger-binding ancillary ligands to generate the catalytically active species. acs.org For example, rhodium complexes containing cyclooctene, such as [Rh(µ-Cl)(COE)₂]₂, are common starting materials for the synthesis of other rhodium catalysts. researchgate.netacs.org The facile substitution of COE allows for the in-situ generation of active catalysts by introducing phosphines or other ligands that can tune the catalyst's properties for a specific reaction. acs.org This displacement creates vacant coordination sites necessary for the catalytic cycle to proceed. acs.org
Cyclooctene coordinates to the rhodium(I) center in an η² fashion, where both carbon atoms of the double bond are bound to the metal. nih.gov This mode of coordination is typical for simple olefins. Upon coordination, the C=C bond of the cyclooctene is "activated," meaning its electronic structure is perturbed, making it more susceptible to further reaction. While in this specific complex the COE ligands act as placeholders, the principles of their coordination and activation are central to many rhodium-catalyzed reactions involving olefins, such as hydrogenation and hydroformylation. acs.org The study of chiral trans-cyclooctenes as ligands has shown that the olefin framework itself can create an effective asymmetric environment for catalysis, demonstrating the potential for olefins to be more than just labile placeholders. researchgate.net
Influence of Ancillary Ligands on Catalytic Performance
The performance of catalysts derived from Acetylacetonatobis(cyclooctene)rhodium(I) is heavily dependent on the nature of the ancillary ligands that replace the labile cyclooctene moieties. By carefully selecting these ligands, one can systematically tune the electronic and steric properties of the rhodium center to optimize activity, selectivity, and stability for a given catalytic transformation. acs.orgrsc.org
Good donor ligands, for instance, can promote key catalytic steps like the oxidative addition of methyl iodide to Rh(I) centers. acs.org In rhodium-catalyzed C-H activation and cycloisomerization reactions, phosphine-free complexes like [Rh(coe)₂Cl]₂ are suitable, but the addition of ancillary phosphine (B1218219) ligands can enhance efficiency. acs.org The choice of ancillary ligand can also control reaction pathways; for example, hemilabile ligands featuring both a strong σ-donor and a weaker, easily displaced donor function can enhance catalytic performance by creating transient vacant coordination sites. acs.org
The following table summarizes the effects of various ancillary ligands on the performance of rhodium catalysts in different reactions.
| Ancillary Ligand Type | Example Ligand(s) | Catalytic Reaction | Observed Effect on Performance | Source(s) |
|---|---|---|---|---|
| Triphenylphosphine (B44618) | (PPh₃) | C-H Activation / Cycloisomerization | Used with (PPh₃)₃RhCl, demonstrates general utility of phosphines. | acs.org |
| Triarylphosphine | (p-MeOC₆H₄)₃P | Aldehyde-triggered Cycloisomerization | Necessary for the conversion of alkylidenecyclopropanes into cycloheptenones. | acs.org |
| P,N-Chelate Ligand | Picolyl-NHC | Alkyne Hydrosilylation | Hemilabile coordination of the pyridine (B92270) fragment creates transient vacant sites, enhancing catalytic performance. | acs.org |
| Chelating Diphosphines | dppe, dppms | Methanol Carbonylation | Good donor properties promote oxidative addition. Steric crowding can influence migratory insertion rates. | acs.org |
| P,N-Chelate Ligand | C₆H₃Me-3-PCy₂-4-NMe₂ | Reactivity towards Hydrosilanes | Forms stable η²-cyclooctene rhodium complexes that serve as precursors for reactions with silanes. | nih.gov |
Phosphine Ligands (e.g., Monodentate, Bidentate, Chiral Phosphines)
Phosphine ligands are a cornerstone in rhodium-catalyzed reactions due to the tunability of their electronic and steric characteristics. psu.edusigmaaldrich.com The phosphorus atom's lone pair of electrons donates to the rhodium center, forming a stable coordinate bond, while the substituents on the phosphorus atom dictate the ligand's steric bulk and electronic nature. manchester.ac.uk
Monodentate Phosphines: These ligands, which bind to the metal center through a single phosphorus atom, offer fundamental control over the catalyst's properties. The electronic nature of monodentate phosphines can be modulated by varying the substituents. Electron-donating groups, such as alkyls, increase the electron density on the rhodium, which can enhance catalytic activity in certain reactions like oxidative addition. Conversely, electron-withdrawing groups, like aryls with electron-withdrawing substituents, can be beneficial in other steps of the catalytic cycle. psu.edu
Bidentate Phosphines: Also known as diphosphines, these ligands chelate to the rhodium center through two phosphorus atoms, forming a more stable complex compared to their monodentate counterparts. sigmaaldrich.com The bite angle of the bidentate phosphine, which is the P-Rh-P angle, is a critical parameter that influences the regioselectivity and enantioselectivity of catalytic reactions. rsc.org The rigidity and conformation of the backbone connecting the two phosphorus atoms are key design elements.
Chiral Phosphines: The development of chiral phosphine ligands has been instrumental in the advancement of asymmetric catalysis. organic-chemistry.orgnih.gov These ligands create a chiral environment around the rhodium center, enabling the enantioselective synthesis of a wide range of molecules. acs.orgnih.gov Axially chiral biaryl phosphines, such as BINAP, and ferrocene-based phosphines are prominent examples that have found widespread application in rhodium-catalyzed asymmetric hydrogenations and other transformations. tandfonline.com The stereochemical outcome of these reactions is highly dependent on the precise architecture of the chiral ligand.
Table 1: Impact of Phosphine Ligand Structure on Rhodium-Catalyzed Asymmetric Hydrogenation
| Ligand Type | Chiral Motif | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Bidentate | Axially Chiral Biaryl | Methyl (Z)-α-acetamidocinnamate | >99% | nih.gov |
| Bidentate | Ferrocene-based | Dimethyl itaconate | 98% | tandfonline.com |
| Monodentate | Phosphine-phosphoramidite | Methyl (Z)-α-acetamidocinnamate | up to 99% | tandfonline.com |
N-Heterocyclic Carbenes (NHCs) and Other Donor Ligands
In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for rhodium catalysis, often serving as alternatives to phosphines. nih.gov NHCs are strong σ-donors and typically form very stable bonds with the rhodium center. clockss.org This strong bond can lead to highly stable and robust catalysts. The steric and electronic properties of NHCs can be systematically varied by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring. researchgate.net
Beyond phosphines and NHCs, other donor ligands can also be employed to modulate the properties of rhodium catalysts. These include phosphites, phosphoramidites, and ligands with mixed donor atoms (e.g., P,N or P,O). tandfonline.comacs.org These ligands offer a broader range of electronic and steric profiles, providing additional avenues for catalyst optimization. For instance, phosphoramidite (B1245037) ligands have demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenations. tandfonline.com
Table 2: Comparison of Ligand Classes in Rhodium Catalysis
| Ligand Class | Key Features | Typical Applications | Reference |
|---|---|---|---|
| Phosphines | Highly tunable sterics and electronics | Hydrogenation, hydroformylation, cross-coupling | psu.edusigmaaldrich.com |
| N-Heterocyclic Carbenes | Strong σ-donors, form robust catalysts | Metathesis, C-H activation, hydrosilylation | nih.govclockss.orgresearchgate.net |
| Phosphoramidites | Chiral, modular, and effective in asymmetric catalysis | Asymmetric hydrogenation | tandfonline.com |
Ligand Tuning for Modulating Activity, Selectivity, and Catalyst Stability
The rational design and selection of ligands are crucial for optimizing the performance of rhodium catalysts. numberanalytics.com Ligand tuning allows for the fine adjustment of catalytic activity, selectivity (chemo-, regio-, and enantioselectivity), and stability. acs.orgmdpi.com
Activity: The electronic properties of a ligand can significantly impact the rate of a catalytic reaction. acs.orgnih.gov Electron-donating ligands can accelerate oxidative addition steps, while electron-withdrawing ligands might facilitate reductive elimination. A careful balance of these effects is often necessary to achieve optimal catalytic turnover.
Selectivity: Steric bulk is a primary tool for controlling selectivity. manchester.ac.ukrsc.org Large, bulky ligands can create specific pockets around the rhodium center, favoring the approach of a substrate in a particular orientation, thereby enhancing regioselectivity and enantioselectivity. nih.gov The bite angle in bidentate ligands is also a key determinant of selectivity in reactions like hydroformylation. rsc.org
Table 3: Effects of Ligand Tuning on Catalyst Performance
| Ligand Property | Effect on Catalyst | Example Application | Reference |
|---|---|---|---|
| Increased Steric Bulk | Enhanced regioselectivity and enantioselectivity | Asymmetric hydrogenation, hydroformylation | rsc.orgnih.gov |
| Increased Electron Donation | Increased rate of oxidative addition | Cross-coupling reactions | psu.edu |
| Decreased Electron Donation | Increased rate of reductive elimination | Cross-coupling reactions | psu.edu |
| Chelation (Bidentate Ligands) | Increased catalyst stability | Various catalytic cycles | sigmaaldrich.com |
Computational and Theoretical Studies on Acetylacetonatobis Cyclooctene Rhodium I and Its Derivatives
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful method for investigating the mechanisms of catalytic reactions involving rhodium complexes. While direct DFT studies on Acetylacetonatobis(cyclooctene)rhodium(I) are not extensively documented in publicly accessible literature, a wealth of information can be gleaned from studies on closely related systems, such as those derived from Acetylacetonatobis(ethylene)rhodium(I) and other Rh(I) precursors. These studies typically focus on fundamental catalytic processes like hydroformylation and other C-C bond-forming reactions.
A common catalytic application of Acetylacetonatobis(cyclooctene)rhodium(I) is as a precursor for catalytically active species, often formed in situ by the displacement of the cyclooctene (B146475) ligands with other reactants or ligands like CO, H₂, and phosphines. The subsequent catalytic cycles are then computationally modeled to understand the intricacies of the reaction.
For instance, in the rhodium-catalyzed hydroformylation of olefins, a process for which Acetylacetonatobis(cyclooctene)rhodium(I) can serve as a precursor, the catalytic cycle is generally understood to follow the Heck and Breslow mechanism. This mechanism involves a series of key elementary steps:
Ligand Exchange and Formation of the Active Catalyst: The cyclooctene ligands are replaced by CO and H₂ to form a rhodium-hydrido-carbonyl species, which is the active catalyst.
Olefin Coordination: The substrate olefin coordinates to the rhodium center.
Migratory Insertion (Hydride Addition): The rhodium-hydride bond adds across the double bond of the coordinated olefin. This step is often crucial for determining the regioselectivity of the reaction.
CO Insertion: A carbonyl ligand inserts into the newly formed rhodium-alkyl bond to generate an acyl-rhodium intermediate.
Oxidative Addition of H₂: A molecule of dihydrogen adds to the rhodium center, leading to a Rh(III) dihydrido-acyl complex.
Reductive Elimination: The aldehyde product is formed and eliminated from the rhodium center, regenerating the active rhodium-hydrido catalyst.
DFT calculations are instrumental in identifying and characterizing the geometries and electronic structures of the various transient species involved in the catalytic cycle, including short-lived intermediates and transition states. For each elementary step, a transition state connects the reactant and product. The geometry of the transition state provides crucial information about the steric and electronic demands of that particular step.
In the context of a reaction catalyzed by a species derived from Acetylacetonatobis(cyclooctene)rhodium(I), computational studies on analogous systems have characterized key intermediates such as:
Square Planar Rh(I) Intermediates: These are common throughout the catalytic cycle, often with a trigonal bipyramidal geometry being accessible.
Octahedral Rh(III) Complexes: Formed during steps like the oxidative addition of H₂.
The transition states for steps like hydride addition and reductive elimination are meticulously located on the potential energy surface. For example, the transition state for the hydride addition to a coordinated olefin involves the simultaneous breaking of the Rh-H bond and the formation of a C-H bond, with the olefin rotating into the plane of the rhodium complex.
Below is a representative table of calculated relative free energies for the key steps in a generic rhodium-catalyzed hydroformylation of an alkene, based on data from analogous systems.
| Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Active Catalyst + Olefin | 0.0 |
| 2 | Olefin Coordination Complex | -5.0 |
| 3 | Transition State (Hydride Addition) | +15.0 |
| 4 | Alkyl-Rhodium Intermediate | -10.0 |
| 5 | Transition State (CO Insertion) | +5.0 |
| 6 | Acyl-Rhodium Intermediate | -15.0 |
| 7 | Transition State (H₂ Oxidative Addition) | -5.0 |
| 8 | Dihydrido-Acyl-Rhodium(III) Intermediate | -20.0 |
| 9 | Transition State (Reductive Elimination) | +10.0 |
| 10 | Active Catalyst + Aldehyde | -25.0 |
Computational Elucidation of Electronic and Steric Effects of Ligands
The reactivity and selectivity of catalysts derived from Acetylacetonatobis(cyclooctene)rhodium(I) are profoundly influenced by the nature of the ligands coordinated to the rhodium center. Computational methods are particularly adept at dissecting the electronic and steric contributions of these ligands.
The cyclooctene ligands in the parent complex are relatively bulky and weakly coordinating. The steric bulk of the cyclooctene can influence the approach of substrates to the rhodium center. Computationally, the steric effect of a ligand can be quantified using parameters such as the Tolman cone angle or by calculating steric maps that visualize the space occupied by the ligand around the metal center.
The electronic effect of a ligand pertains to its ability to donate or withdraw electron density from the metal center. The acetylacetonate (B107027) (acac) ligand is a bidentate, monoanionic ligand that is a moderately good σ-donor. The olefin ligands, such as cyclooctene, are primarily π-acceptors, though they also exhibit some σ-donation. DFT calculations can quantify these electronic effects through population analyses, such as Natural Bond Orbital (NBO) analysis, which provides information on the charge distribution and orbital interactions within the molecule.
A comparative computational study on Rh(acac)(olefin)₂ complexes with different olefins, such as ethylene (B1197577) versus more sterically demanding or electronically different olefins, would reveal how these ligand properties modulate the stability of the complex and the energetics of catalytic steps. For instance, more electron-donating ligands can increase the electron density on the rhodium center, which may facilitate oxidative addition steps. Conversely, sterically bulky ligands can disfavor the coordination of bulky substrates or favor the formation of one regioisomer over another.
Prediction of Reactivity and Selectivity in Catalytic Transformations
A major goal of computational studies in catalysis is to predict the reactivity and selectivity of a given catalyst for a particular transformation. By understanding the underlying mechanistic details and the influence of ligand effects, it becomes possible to rationally design more efficient and selective catalysts.
For catalysts generated from Acetylacetonatobis(cyclooctene)rhodium(I), DFT calculations can be used to predict:
Regioselectivity: In reactions such as hydroformylation of unsymmetrical olefins, the addition of the formyl group can occur at different positions. By calculating the activation barriers for the competing pathways leading to the different regioisomers, the preferred product can be predicted. This selectivity is often governed by a combination of steric and electronic factors in the hydride addition transition state.
Enantioselectivity: When chiral ligands are used, the catalyst can favor the formation of one enantiomer over the other. Computational modeling of the diastereomeric transition states leading to the two enantiomers can explain the origin of the enantioselectivity and predict the enantiomeric excess (ee).
These predictive capabilities are invaluable in the development of new catalytic systems, as they can guide experimental efforts and reduce the amount of trial-and-error synthesis and testing.
Studies on Metal-Ligand Bonding and Orbital Interactions
A deeper understanding of the nature of the chemical bonds between the rhodium atom and its ligands is crucial for explaining the structure, stability, and reactivity of Acetylacetonatobis(cyclooctene)rhodium(I). Computational methods provide detailed insights into these metal-ligand interactions.
The bonding between the Rh(I) center and the cyclooctene ligands can be described by the Dewar-Chatt-Duncanson model. This model involves two main components:
σ-donation: The filled π-orbital of the olefin donates electron density to an empty d-orbital on the rhodium atom.
π-back-donation: A filled d-orbital on the rhodium atom donates electron density back into the empty π*-antibonding orbital of the olefin.
By analyzing the molecular orbitals of the complex, it is possible to visualize the interactions between the metal and ligand orbitals and to understand how these interactions influence the electronic transitions observed in the UV-vis spectrum of the compound.
Catalyst Stability and Deactivation Pathways in Homogeneous Systems
Strategies for Enhancing Catalyst Stability in Solution
Enhancing the stability of Acetylacetonatobis(cyclooctene)rhodium(I) and its derived active species in solution is paramount for its practical application. A primary strategy involves the use of strongly coordinating ancillary ligands. These ligands can replace the labile cyclooctene (B146475) ligands to form more robust rhodium complexes. The choice of ligand is critical, as it must not only stabilize the rhodium center but also allow for the necessary substrate coordination and reaction steps of the catalytic cycle. For instance, the use of bidentate phosphine (B1218219) or nitrogen-based ligands can create a more stable coordination environment around the rhodium atom, preventing aggregation and unwanted side reactions. The stability of low-valent rhodium complexes has been shown to be enhanced by ligands that can effectively delocalize electron density. nih.gov
Another approach is to control the reaction conditions carefully. This can include the choice of solvent, temperature, and substrate concentration to minimize side reactions that lead to deactivation. For example, avoiding solvents with reactive C-H or C-X bonds can prevent oxidative addition pathways.
Investigation of Catalyst Aggregation and Potential for Heterogenization or Nanoparticle Formation
As mentioned, a key deactivation pathway for homogeneous rhodium catalysts is the formation of rhodium nanoparticles (Rh NPs) through the reduction of the Rh(I) center. nih.gov These nanoparticles can aggregate and precipitate from the solution, leading to a loss of catalytically active sites. The formation of Rh NPs from Rh(I) precursors has been observed in various catalytic systems, particularly under reducing atmospheres like H₂.
To counteract this, one effective strategy is the heterogenization of the catalyst. By immobilizing the rhodium complex onto a solid support, the mobility of the individual metal centers is restricted, which can inhibit the aggregation into nanoparticles. For Acetylacetonatobis(cyclooctene)rhodium(I), its use as a precursor for SiO₂-supported rhodium catalysts has been reported for hydroboration reactions. researchgate.net This approach not only enhances stability by preventing aggregation but also facilitates catalyst separation and recycling. The interaction between the rhodium species and the support material is crucial for maintaining the catalytic activity and preventing leaching of the metal into the reaction medium.
| Phenomenon | Description | Consequence | Mitigation Strategy |
| Aggregation | Formation of larger, inactive rhodium clusters from active mononuclear species. | Loss of active surface area and catalytic activity. | Use of bulky ligands or heterogenization. |
| Nanoparticle Formation | Reduction of Rh(I) to Rh(0) leading to the formation of metallic nanoparticles. | Can lead to a change in catalytic selectivity and eventual deactivation through aggregation. | Control of reaction conditions, use of stabilizing ligands or supports. |
| Heterogenization | Immobilization of the rhodium complex onto a solid support (e.g., SiO₂). | Enhanced stability against aggregation, easier catalyst separation and recycling. | Covalent anchoring or physical adsorption of the complex onto the support. |
Advanced Methodologies and Future Directions in Research
Application in Flow Chemistry and Continuous Processing
Continuous flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, is revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability. numberanalytics.com Rhodium catalysts, often derived from precursors like Acetylacetonatobis(cyclooctene)rhodium(I), are increasingly being integrated into these systems. The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors or packed-bed reactors allows for optimization of reaction conditions that can be difficult to achieve in batch processes. nih.gov
The advantages of using rhodium catalysis in flow systems include:
Improved Safety: Flow reactors handle only small volumes of reagents at any given moment, significantly minimizing the risks associated with hazardous intermediates or highly exothermic reactions. mdpi.com
Enhanced Efficiency: Superior heat and mass transfer in flow systems can lead to shorter reaction times and higher yields. numberanalytics.com
Facilitated Scale-up: Scaling production from grams to kilograms is more straightforward and reliable in continuous systems compared to batch processes, which often require complete re-optimization. britest.co.uk
Catalyst Immobilization and Recycling: A significant advancement is the use of heterogenized molecular catalysts in continuous flow systems. britest.co.uk Acetylacetonatobis(cyclooctene)rhodium(I) can serve as a precursor to generate active rhodium species that are then immobilized on solid supports. This approach allows the expensive rhodium catalyst to be retained within the reactor, enabling its reuse over extended periods and preventing contamination of the product stream, which is a critical consideration in pharmaceutical synthesis. britest.co.uk For instance, a continuous flow process for asymmetric hydrogenation was successfully scaled to the kilogram level using an immobilized rhodium catalyst, demonstrating single-pass conversion rates above 95% and eliminating catalyst leaching. britest.co.uk
One documented strategy involves the use of a microreactor for the efficient recovery of rhodium from spent catalyst solutions, a process that is green, efficient, and continuous. mdpi.com Such techniques highlight the potential for integrating precursors like Acetylacetonatobis(cyclooctene)rhodium(I) into closed-loop systems that maximize catalyst lifetime and minimize waste.
Contribution to Sustainable Chemistry and Green Synthesis Initiatives
The principles of green chemistry—minimizing waste, using renewable resources, and employing safer chemical processes—are central to modern chemical research. Catalysis with rhodium complexes derived from Acetylacetonatobis(cyclooctene)rhodium(I) contributes significantly to these initiatives through several key areas.
High Atom Economy: Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the desired product. numberanalytics.combuecher.de Catalytic reactions, by their nature, improve atom economy by enabling addition and rearrangement reactions that are inherently 100% atom-economical. buecher.deacs.org Rhodium-catalyzed processes such as C–H activation/annulation and cycloadditions are prime examples, constructing complex molecular architectures without generating stoichiometric byproducts. acs.org
Use of Green Solvents: A major goal of green chemistry is to replace hazardous organic solvents with environmentally benign alternatives. Research has demonstrated the viability of conducting rhodium-catalyzed reactions in "green" solvents like ethanol. rsc.org For example, a robust rhodium-catalyzed C–H activation/annulation for the synthesis of isoquinolones was successfully performed in ethanol, combining the benefits of a recyclable catalyst system with a sustainable solvent. rsc.org
Catalyst Recycling and Nanoparticle Synthesis: The high cost and scarcity of rhodium make its recovery and recycling a critical aspect of sustainability. mdpi.com One promising approach is the use of Acetylacetonatobis(cyclooctene)rhodium(I) as a precursor for the synthesis of rhodium nanoparticles (Rh NPs). These nanoparticles can be synthesized via green methods, such as using plant extracts or hydrothermal techniques in nontoxic supercritical water. nih.gov The resulting Rh NPs often act as highly efficient and recyclable heterogeneous catalysts for reactions like the reduction of nitroarenes. nih.govingentaconnect.com This methodology transforms a homogeneous precursor into a robust, easily separable, and reusable catalyst, directly aligning with green chemistry goals. nih.gov
| Green Chemistry Contribution | Example Application | Research Finding |
| High Atom Economy | Rh(III)-catalyzed [4+3] annulation of indoles | Construction of complex indole-fused diazepinones with excellent atom-economy by avoiding waste-generating steps. acs.org |
| Use of Green Solvents | C–H activation/[4+2] annulation | Reaction proceeds efficiently in ethanol, and the rhodium catalyst can be recycled. rsc.org |
| Catalyst Recyclability | Green hydrothermal synthesis of Rh NPs | Formation of uniform, recyclable rhodium nanoparticles that show high catalytic activity in multiple cycles without loss of performance. nih.govingentaconnect.com |
Development of Novel Ligand Architectures for Enhanced Performance
The reactivity, selectivity, and stability of the central rhodium atom are dictated by the electronic and steric properties of its surrounding ligands. While Acetylacetonatobis(cyclooctene)rhodium(I) is a stable precursor, the labile cyclooctene (B146475) ligands are readily displaced to generate a catalytically active species. The strategic introduction of novel, often chiral, ancillary ligands is a cornerstone of modern catalyst design. By modifying the ligand architecture, researchers can fine-tune the catalyst's performance for specific applications.
For instance, the development of chiral phosphine (B1218219) ligands has been instrumental in the success of rhodium-catalyzed asymmetric hydrogenation. Screening of various phosphine ligands in a continuous flow microreactor allowed for the rapid identification of the optimal catalyst for high enantioselectivity. beilstein-journals.org Other innovative ligand designs include:
Planar-Chiral Cyclopentadienyl (B1206354) Ligands: Rhodium complexes bearing asymmetric cyclopentadienyl ligands have been synthesized and used to catalyze reactions of arylhydroxamates with alkenes, producing dihydroisoquinolones with moderate to good enantioselectivity.
Chiral Olefins as Ligands: In a novel approach, strained olefins like trans-cyclooctenes have themselves been used as chiral ligands for rhodium. These olefin-ligated rhodium catalysts have proven effective in asymmetric 1,4-additions, demonstrating that the chiral environment can be constructed from the olefin framework itself.
The choice of ligand can dramatically influence the outcome of a reaction, turning a non-selective process into a highly enantioselective one or enabling entirely new chemical transformations.
Exploration of Unprecedented Reactivity and New Catalytic Transformations
Research utilizing rhodium precursors like Acetylacetonatobis(cyclooctene)rhodium(I) is constantly uncovering new types of chemical reactions. These novel transformations provide synthetic chemists with powerful tools for building complex molecules in fewer steps and with greater efficiency.
C-H Bond Activation: One of the most significant areas of modern catalysis is the direct functionalization of carbon-hydrogen (C-H) bonds. Rhodium catalysts are particularly adept at this transformation. sigmaaldrich.com They can facilitate elegant C-C bond constructions through dehydrogenative cross-coupling, enabling aryl-aryl, aryl-alkene, and alkene-alkene couplings that were previously difficult to achieve. sigmaaldrich.com Rhodium(III)-catalyzed C-H activation followed by annulation with coupling partners like cyclopropanols has emerged as a powerful, atom-economic strategy for rapidly assembling complex nitrogen-containing heterocycles. acs.org
Catalytic Cycloadditions: Rhodium catalysts have been developed for various cycloaddition reactions that construct cyclic molecules. A notable example is the [5+2] cycloaddition of vinylcyclopropanes and π-systems. This reaction provides a highly efficient route to seven-membered rings, which are common motifs in natural products but are often challenging to synthesize.
Conjugate Additions: Acetylacetonatobis(cyclooctene)rhodium(I) is frequently used as the rhodium source for the catalytic 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. alfa-chemistry.com This reaction is a reliable and widely used method for forming carbon-carbon bonds in organic synthesis.
| Reaction Type | Description | Significance |
| C-H Activation/Annulation | Direct functionalization of a C-H bond followed by ring formation with a coupling partner. acs.orgsigmaaldrich.com | Provides a highly efficient and atom-economic route to complex heterocyclic structures. acs.org |
| [5+2] Cycloaddition | A reaction between a five-atom component (from a vinylcyclopropane) and a two-atom component (π-system) to form a seven-membered ring. | Offers a powerful strategy for synthesizing complex cyclic molecules prevalent in natural products. |
| 1,4-Conjugate Addition | Addition of a nucleophile (e.g., from an arylboronic acid) to the β-position of an α,β-unsaturated carbonyl compound. alfa-chemistry.com | A fundamental and robust C-C bond-forming reaction with broad applicability in organic synthesis. alfa-chemistry.com |
Fundamental Studies Bridging Homogeneous and Heterogeneous Catalysis
The traditional distinction between homogeneous catalysis (catalyst in the same phase as reactants) and heterogeneous catalysis (catalyst in a separate phase) is becoming increasingly blurred. Acetylacetonatobis(cyclooctene)rhodium(I) is at the center of fundamental studies that bridge this gap, leading to innovative catalytic systems that combine the benefits of both paradigms: the high selectivity and mild conditions of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones.
One advanced strategy involves the use of a single rhodium precursor to simultaneously generate both homogeneous and heterogeneous catalytic species that operate synergistically. In one such system, a rhodium precursor in the presence of a chiral diphosphine ligand forms a soluble, chiral homogeneous complex. This complex performs the initial, highly enantioselective hydrogenation of a vinylic double bond. Concurrently, a portion of the rhodium precursor forms metallic nanoparticles that act as a heterogeneous catalyst, which then hydrogenates the aromatic ring of the same substrate. This cooperative approach achieves the asymmetric full saturation of vinylarenes, a transformation not possible with either catalyst type alone.
Furthermore, the deliberate synthesis of rhodium nanoparticles from a homogeneous precursor like Acetylacetonatobis(cyclooctene)rhodium(I) is a direct method of converting a soluble complex into a recyclable, heterogenous catalyst. nih.gov Similarly, the electrostatic immobilization of molecular rhodium catalysts onto solid supports for use in flow reactors represents another powerful bridge between the two fields, creating highly robust and efficient systems that prevent metal leaching. britest.co.uk These hybrid approaches are paving the way for the next generation of catalysts with enhanced performance and sustainability.
Q & A
Basic Research Questions
Q. How is Acetylacetonatobis(cyclooctene)rhodium(I) synthesized, and what are the critical parameters to ensure reproducibility?
- Methodology : The synthesis typically involves reacting rhodium precursors (e.g., RhCl₃) with cyclooctene and acetylacetone under inert conditions. Key parameters include:
- Solvent selection : Use chloroform or ether, as the compound is highly soluble in these solvents .
- Temperature control : Reactions are conducted at room temperature to avoid ligand dissociation.
- Purification : Crystallization from dichloromethane/hexane mixtures yields air-stable orange crystals. Ensure strict exclusion of moisture to prevent hydrolysis .
- Reproducibility : Document stoichiometric ratios, solvent purity, and reaction time. Cross-validate yields via NMR and elemental analysis .
Q. What spectroscopic techniques are most effective for characterizing Acetylacetonatobis(cyclooctene)rhodium(I), and how should data interpretation be approached?
- Techniques :
- ¹H NMR : Identify cyclooctene ligand resonances (δ 1.5–2.5 ppm for allylic protons) and acetylacetonate peaks (δ 5.3 ppm for the enolic proton) .
- IR Spectroscopy : Confirm acetylacetonate coordination via C=O stretches (~1520–1600 cm⁻¹) .
- X-ray Crystallography : Resolve the η²-coordination mode of cyclooctene ligands and Rh–O bond distances (~2.0–2.1 Å) .
Q. What are the primary applications of Acetylacetonatobis(cyclooctene)rhodium(I) in homogeneous catalysis, and how do its properties compare to related rhodium complexes?
- Applications : Acts as a precursor for hydrogenation and cyclopropanation reactions due to its labile cyclooctene ligands .
- Comparative Analysis :
- vs. [RhCl(cod)]₂ : Higher air stability but lower activity in hydroformylation due to stronger ligand binding .
- vs. Ir analogs : Rhodium complexes exhibit faster kinetics in ethylene dimerization but require lower temperatures to prevent ligand decomposition .
Advanced Research Questions
Q. How does the electronic structure of Acetylacetonatobis(cyclooctene)rhodium(I) influence its catalytic activity in hydrogenation reactions?
- Methodology :
- DFT Calculations : Use effective core potentials (ECPs) for Rh to model the d-orbital occupancy and ligand-field effects .
- Spectroscopic Probes : EXAFS can quantify Rh–ligand bond lengths during catalysis, correlating with turnover frequencies .
Q. What strategies can resolve contradictions in reported catalytic efficiencies of Acetylacetonatobis(cyclooctene)rhodium(I) across different studies?
- Approach :
- Variable Isolation : Systematically test solvent polarity (e.g., chloroform vs. THF), temperature, and substrate ratios to identify confounding factors .
- Cross-Study Validation : Replicate experiments using identical characterization protocols (e.g., GC-MS for product quantification) .
Q. How can ab initio computational methods be applied to model the reaction pathways involving Acetylacetonatobis(cyclooctene)rhodium(I)?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
